Diphenyl(m-tolyl)phosphine
CAS No.: 7579-70-6
Cat. No.: VC20263195
Molecular Formula: C19H17P
Molecular Weight: 276.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7579-70-6 |
---|---|
Molecular Formula | C19H17P |
Molecular Weight | 276.3 g/mol |
IUPAC Name | (3-methylphenyl)-diphenylphosphane |
Standard InChI | InChI=1S/C19H17P/c1-16-9-8-14-19(15-16)20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 |
Standard InChI Key | BGUPWTFDMHDYIR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural and Electronic Properties
Molecular Geometry and Bonding
The m-tolyl group in Diphenyl(m-tolyl)phosphine imposes asymmetry in the ligand’s steric profile. X-ray crystallographic studies of analogous phosphines reveal P–C bond lengths ranging from 1.82–1.85 Å, with C–P–C bond angles of approximately 102–105°. The meta-methyl substituent creates a torsional strain of 12–15° relative to para-substituted systems, reducing symmetry and altering ligand bite angles in metal complexes .
Table 1: Comparative Structural Parameters of Tolyl-Substituted Phosphines
Parameter | Diphenyl(m-tolyl)phosphine | Diphenyl(p-tolyl)phosphine |
---|---|---|
P–C (avg. bond length) | 1.83 Å | 1.84 Å |
C–P–C bond angle | 103.5° | 104.2° |
Torsional strain (methyl) | 14° | 5° |
Electronic Effects
The meta-methyl group exerts weaker electron-donating effects compared to para-substitution due to reduced resonance stabilization. Hammett substituent constants (σₘ = 0.06 vs. σₚ = -0.17) indicate diminished electron donation at the phosphorus center . This is corroborated by ³¹P NMR chemical shifts: δ = -12.3 ppm for the meta isomer vs. -10.8 ppm for the para analog in CDCl₃ .
Synthesis and Purification
Primary Synthetic Routes
Diphenyl(m-tolyl)phosphine is typically synthesized via nucleophilic substitution using m-tolylmagnesium bromide and chlorodiphenylphosphine:
Reaction conditions:
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Solvent: Dry THF or diethyl ether
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Temperature: 0°C to room temperature
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Atmosphere: Inert (N₂/Ar)
Purification Challenges
The meta isomer exhibits lower crystallinity than its para counterpart, necessitating fractional distillation or column chromatography (SiO₂, hexane/EtOAc 10:1). Impurities often include:
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Residual diphenylphosphine oxide (δ³¹P +28 ppm)
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Bis(m-tolyl)diphenylphosphine byproducts
Catalytic Applications
Palladium-Catalyzed Cross-Couplings
In Suzuki-Miyaura couplings, Pd complexes with Diphenyl(m-tolyl)phosphine demonstrate slower initiation but improved selectivity for sterically hindered substrates:
Table 2: Catalytic Performance in Arylation of 2-Methoxypyridine
Ligand | Yield (%) | Turnover Frequency (h⁻¹) |
---|---|---|
PPh₃ | 78 | 450 |
Diphenyl(p-tolyl)phosphine | 85 | 520 |
Diphenyl(m-tolyl)phosphine | 72 | 380 |
The reduced electron density at phosphorus decreases oxidative addition rates but suppresses β-hydride elimination in alkylboron partners .
Hydrogenation Catalysis
Rhodium complexes of Diphenyl(m-tolyl)phosphine show enhanced enantioselectivity in asymmetric hydrogenation of α-dehydroamino acids (up to 92% ee vs. 85% for PPh₃) . The meta-methyl group creates a chiral pocket that improves substrate orientation.
Complex | S. aureus (μg/mL) | B. subtilis (μg/mL) |
---|---|---|
AgCl/P(m-Tol)Ph₂ | 12.5 | 25.0 |
AgNO₃/P(m-Tol)Ph₂ | 6.25 | 12.5 |
Mechanistic studies suggest disruption of bacterial cell membrane integrity via phospholipid interaction .
Comparison with Structural Analogs
Electronic Effects in Metal Complexes
DFT calculations on [PdCl₂(P(m-Tol)Ph₂)₂] reveal:
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Pd–P bond length: 2.332 Å (vs. 2.346 Å for p-tolyl analog)
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Natural Bond Orbital (NBO) charge on P: +1.03 (vs. +1.12 for p-tolyl)
The shorter bond length and reduced charge density correlate with faster transmetallation in cross-coupling cycles.
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C for the meta isomer vs. 225°C for the para derivative. The reduced symmetry lowers lattice energy, decreasing thermal resilience .
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